2-Chloro-5-methoxyquinoline
Overview
Description
2-Chloro-5-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the Skraup synthesis, where aniline derivatives are reacted with glycerol and an oxidizing agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of transition metal catalysts or ionic liquids to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products:
Substitution: 2-Amino-5-methoxyquinoline, 2-Thio-5-methoxyquinoline.
Oxidation: 2-Chloro-5-hydroxyquinoline.
Reduction: 2-Chloro-5-methoxytetrahydroquinoline.
Scientific Research Applications
2-Chloro-5-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with DNA synthesis, leading to antimicrobial or antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 5-Methoxyquinoline
- 2-Methyl-5-methoxyquinoline
Comparison: 2-Chloro-5-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group on the quinoline ring. This dual substitution can enhance its reactivity and biological activity compared to similar compounds with only one substituent. For example, 2-Chloroquinoline lacks the methoxy group, which may reduce its potential for certain chemical reactions and biological interactions .
Properties
IUPAC Name |
2-chloro-5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDJXKHEUGSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452114 | |
Record name | 2-Chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160893-07-2 | |
Record name | 2-Chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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